4-chloro-N,N-dimethylquinoline-6-sulfonamide
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Overview
Description
4-chloro-N,N-dimethylquinoline-6-sulfonamide is a chemical compound with the molecular formula C11H11ClN2O2S and a molecular weight of 270.74 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and contains a sulfonamide group, which is known for its diverse pharmacological activities .
Preparation Methods
The synthesis of 4-chloro-N,N-dimethylquinoline-6-sulfonamide typically involves the reaction of 4-chloroquinoline with N,N-dimethylamine and a sulfonating agent . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
4-chloro-N,N-dimethylquinoline-6-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonamide group can be reduced to form amines using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon . Major products formed from these reactions include substituted quinolines, sulfoxides, sulfones, and amines .
Scientific Research Applications
4-chloro-N,N-dimethylquinoline-6-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethylquinoline-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which play crucial roles in various biological processes . The compound may also interact with other molecular targets, leading to its diverse pharmacological activities .
Comparison with Similar Compounds
4-chloro-N,N-dimethylquinoline-6-sulfonamide can be compared with other similar compounds, such as:
4-chloroquinoline: Lacks the sulfonamide group and has different chemical and biological properties.
N,N-dimethylquinoline-6-sulfonamide: Lacks the chlorine atom, resulting in different reactivity and applications.
Quinoline-6-sulfonamide: Lacks both the chlorine atom and the N,N-dimethyl groups, leading to distinct chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities .
Properties
CAS No. |
1023812-21-6 |
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Molecular Formula |
C11H11ClN2O2S |
Molecular Weight |
270.74 g/mol |
IUPAC Name |
4-chloro-N,N-dimethylquinoline-6-sulfonamide |
InChI |
InChI=1S/C11H11ClN2O2S/c1-14(2)17(15,16)8-3-4-11-9(7-8)10(12)5-6-13-11/h3-7H,1-2H3 |
InChI Key |
GRZDDVQMJJHZPG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1)Cl |
Origin of Product |
United States |
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